2-Thiepanone

Description

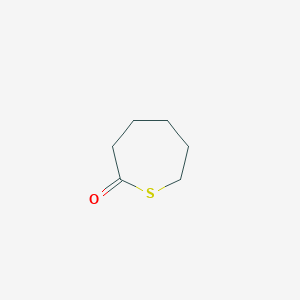

Structure

3D Structure

Properties

IUPAC Name |

thiepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c7-6-4-2-1-3-5-8-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOVADUXMCWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)SCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170204 | |

| Record name | 2-Thiepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17689-16-6 | |

| Record name | 2-Thiepanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiepanone

Established Synthetic Routes to the 2-Thiepanone Core

The foundational methods for constructing the this compound scaffold rely on classical organic reactions that manipulate acyclic or smaller cyclic precursors. These established routes offer reliable, albeit sometimes lengthy, pathways to the target molecule.

Ring Expansion Strategies

Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings, such as the seven-membered thiepane (B16028) system, from more readily available smaller rings. While specific examples detailing the direct ring expansion to this compound are not extensively documented in readily available literature, the Baeyer-Villiger oxidation of a corresponding cyclic ketone is a conceptually analogous and widely employed strategy for the synthesis of lactones and, by extension, thiolactones.

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group. wikipedia.org In the context of this compound synthesis, this would conceptually involve the oxidation of a thiacyclohexanone precursor. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. wikipedia.org The regioselectivity of the oxidation is influenced by the migratory aptitude of the adjacent carbon atoms.

A plausible, though not explicitly detailed, synthetic route would be the thionation of cyclohexanone (B45756) to thiacyclohexanone, followed by a Baeyer-Villiger-type oxidation. The thionation can be achieved using reagents like Lawesson's reagent. organic-chemistry.orgnih.gov

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| Cyclohexanone | Lawesson's Reagent | Thiacyclohexanone | Thionation |

| Thiacyclohexanone | Peroxyacid (e.g., m-CPBA) | This compound | Baeyer-Villiger Oxidation |

Intramolecular Condensation Approaches

Intramolecular condensation, or cyclization, of a linear precursor is a direct and common method for the formation of cyclic compounds. For the synthesis of this compound, this approach typically involves the cyclization of 6-mercaptohexanoic acid. This precursor contains both the thiol and carboxylic acid functionalities required to form the thiolactone ring.

The reaction is essentially a dehydration process, where a molecule of water is eliminated to form the cyclic ester. This cyclization can be promoted by heat or the use of dehydrating agents. While specific conditions for this exact transformation are not extensively detailed in readily available high-impact literature, the general principles of lactonization are applicable.

Preparative Methods from Reported Precursors

The synthesis of this compound often begins with the preparation of suitable acyclic precursors. A key precursor for the intramolecular condensation route is 6-mercaptohexanoic acid. The synthesis of this compound has been reported through various methods. One common approach involves the reaction of a 6-halo-hexanoic acid with a sulfur nucleophile, such as sodium hydrosulfide. Another route involves the ring-opening of ε-caprolactone with a sulfide (B99878) source.

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry has seen the development of more sophisticated methods that offer greater efficiency, control, and the ability to introduce chirality. These advanced approaches are applicable to the synthesis of this compound and are particularly important for accessing its derivatives with specific stereochemistry.

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the context of this compound synthesis, catalytic methods are most relevant to the Baeyer-Villiger oxidation. While the classical Baeyer-Villiger oxidation often uses stoichiometric amounts of peroxyacids, catalytic versions have been developed that utilize a catalytic amount of a metal or organocatalyst in the presence of a terminal oxidant like hydrogen peroxide. scilit.com

For the synthesis of thiolactones, a catalytic Baeyer-Villiger-type oxidation of a corresponding thiacyclic ketone would be a promising route. Research into catalytic Baeyer-Villiger oxidations has explored various metal complexes and organocatalysts to achieve high yields and selectivities. nih.gov

| Catalyst Type | Example Catalyst | Oxidant | Key Advantage |

|---|---|---|---|

| Metal Complex | Sc(III)-N,N'-dioxide complexes | m-CPBA | Potential for Asymmetric Induction |

| Organoselenium Compound | Chiral Diselenides | H₂O₂ | Use of a greener oxidant |

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral this compound derivatives, where a stereocenter is present on the thiepane ring, requires stereoselective methods. Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, which is of significant importance in medicinal chemistry and materials science.

One of the most powerful methods for achieving stereoselectivity in the synthesis of lactones, and by analogy thiolactones, is the asymmetric Baeyer-Villiger oxidation. rsc.org This reaction can be used to resolve a racemic mixture of chiral cyclic ketones or to desymmetrize a meso cyclic ketone, leading to an enantioenriched product. This is typically achieved using a chiral catalyst, such as a metal complex with a chiral ligand, that can differentiate between the two enantiomers or the two enantiotopic faces of the starting material. nih.govrsc.org The development of chiral N,N'-dioxide/Sc(III) catalysts has shown promise in the asymmetric Baeyer-Villiger oxidation of substituted cyclohexanones, providing a potential route to chiral this compound derivatives. rsc.org

Furthermore, the synthesis of α-chiral ketones, which could serve as precursors to α-substituted this compound derivatives, has been achieved through various stereoselective methods. nih.gov These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of bond formation at the α-position to a carbonyl group.

Reactivity and Transformations of 2 Thiepanone

Ring-Opening Polymerization (ROP) of 2-Thiepanone

The seven-membered ring of this compound possesses sufficient ring strain to undergo ROP, a process that can be initiated by various catalytic systems. Organocatalysis has emerged as a powerful tool for the controlled polymerization of this monomer, offering a metal-free alternative to traditional polymerization techniques.

Organocatalysis in ROP of this compound

Organocatalytic systems for the ROP of this compound have been investigated to achieve controlled polymerization, leading to polymers with predictable molecular weights and narrow dispersities. These systems often involve the use of organic bases, sometimes in conjunction with co-catalysts, to modulate the reaction's kinetics and control.

The anionic ring-opening polymerization of this compound has been explored using various organocatalytic systems. The design of these systems is critical to achieving a controlled "living" polymerization, where the rate of initiation is competitive with the rate of propagation, and chain-termination or transfer reactions are minimized.

Initial studies utilizing strong anionic initiators like alkyllithium reagents resulted in poor control over the polymerization process. uri.edu However, more nuanced organocatalytic systems have shown greater promise. The use of organic bases as catalysts, often in combination with a hydrogen-bond donating co-catalyst such as thiourea (B124793), has been demonstrated to be an effective strategy. uri.eduacs.org

In the absence of a thiourea co-catalyst, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) have been shown to catalyze the ROP of this compound. uri.edu The proposed mechanism for these base-catalyzed polymerizations is nucleophilic, where the base itself initiates the polymerization. uri.edu However, these systems can sometimes lead to broader molecular weight distributions. uri.edu

The combination of a non-nucleophilic, yet strongly basic, phosphazene base like BEMP with a thiourea co-catalyst has been shown to be a highly effective system for the controlled ROP of this compound. uri.edu This dual catalytic system is believed to operate through a neutral H-bonding mechanism, where the thiourea activates the monomer and the base activates the growing polymer chain end. uri.edursc.org

Below is a table summarizing the performance of various organocatalytic systems in the ROP of thionolactones, including data relevant to this compound (tnCL).

Table 1: Organocatalytic Ring-Opening Polymerization of Thionolactones This interactive table summarizes key data on the organocatalytic ROP of various thionolactones, including this compound (tnCL).

| Monomer | Catalyst System | Initiator | Conversion (%) | M_n (g/mol) | M_w/M_n | Reference |

|---|---|---|---|---|---|---|

| tnCL | DBU | Octadecylthiol | 90 | 14,100 | 1.30 | uri.edu |

| tnCL | MTBD | Octadecylthiol | 90 | 14,100 | 1.24 | uri.edu |

| tnCL | DBU | Benzyl alcohol | 98 | 12,800 | 1.37 | uri.edu |

| tnCL | 1/BEMP | Benzyl alcohol | 100 | - | - | uri.edu |

| tnHL | TCC/DBU | Benzyl alcohol | 99 | 10,200 | 1.09 | rsc.org |

| tnNL | TCC/DBU | Benzyl alcohol | 99 | 15,300 | 1.21 | rsc.org |

| tnPDL | TCC/DBU | Benzyl alcohol | 99 | 19,800 | 1.35 | rsc.org |

The structure of the organocatalyst plays a pivotal role in determining the kinetics and level of control in the ROP of this compound. The basicity and nucleophilicity of the catalyst, as well as its ability to participate in hydrogen bonding, are key factors.

For instance, the strongly basic but non-nucleophilic phosphazene base BEMP is ineffective at polymerizing this compound on its own. uri.edu However, when paired with a thiourea co-catalyst, it facilitates a controlled polymerization. uri.edu This highlights the importance of a cooperative activation mechanism. In contrast, nucleophilic bases like DBU and MTBD can initiate polymerization independently, but with less control over the molecular weight distribution. uri.edu

The addition of a thiourea co-catalyst, such as 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea (TUF), to a base-catalyzed system generally leads to an increase in the polymerization rate and a narrowing of the molecular weight distribution. uri.edu This is attributed to the thiourea's ability to activate the monomer towards nucleophilic attack through hydrogen bonding, thereby promoting a more uniform chain growth. uri.edursc.org The effectiveness of this dual system is dependent on the interplay between the acidity of the thiourea and the basicity of the organic base.

Continuous Flow Reactor Methodologies for ROP

While extensive research has been conducted on the batch polymerization of this compound, information on its polymerization using continuous flow reactor methodologies is not currently available in the reviewed literature. The following sections are therefore based on the general principles and potential advantages of flow chemistry for polymerization reactions, which could be applicable to this compound.

Continuous flow reactors offer several potential advantages for controlled polymerization, including precise control over reaction parameters such as residence time, temperature, and stoichiometry. monash.eduresearchgate.net These systems typically consist of pumps to deliver reactants, a reactor where the polymerization occurs (often a tube or a microreactor), and a back-pressure regulator to control the system pressure. mit.edu The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent heat and mass transfer, which can lead to more uniform polymer chains and narrower molecular weight distributions. researchgate.net For a monomer like this compound, a continuous flow setup could potentially enable better control over the polymerization, especially for fast reactions that are difficult to manage in batch.

The optimization of polymerization reactions in continuous flow can be achieved by systematically varying key parameters. High-throughput screening techniques can be integrated with flow reactors to rapidly identify optimal conditions for high yield and controlled polymerization. rsc.orgnih.gov Parameters that can be optimized include:

Residence Time: Controlled by the reactor volume and the flow rate of the reactants. Longer residence times generally lead to higher conversions.

Temperature: Precise temperature control in flow reactors can influence the polymerization rate and side reactions.

Monomer and Catalyst Concentration: The stoichiometry of the reactants can be accurately controlled by adjusting the flow rates of the individual reactant streams.

Solvent: The choice of solvent can affect the solubility of the monomer and polymer, as well as the kinetics of the polymerization.

By systematically exploring the parameter space, it would be possible to develop a robust and efficient continuous flow process for the high-yield synthesis of poly(ε-thionocaprolactone) with desired molecular characteristics.

Competing Reactions and Polymerization Inhibition

Intermolecular transesterification is another significant side reaction where the active end of one polymer chain attacks a thioester bond in a different chain. This scrambling reaction does not change the number of polymer chains but leads to a redistribution of molar masses, often broadening the dispersity (Đ) towards a value of 2. Both backbiting and intermolecular transesterification can depolymerize high molar mass polymers back to the monomer or cyclic oligomers, especially at elevated temperatures or extended reaction times, establishing an equilibrium between the monomer and polymer. nih.gov

The presence of impurities, particularly water, alcohols, or amines, can also interfere with the polymerization. These nucleophilic species can act as alternative initiators or chain transfer agents, leading to the formation of shorter polymer chains and a loss of control over the polymerization process.

Polymerization Inhibition:

The inhibition of this compound polymerization can occur through various mechanisms, effectively preventing or halting the chain growth. nih.govnih.gov The reversibility of the polymerization itself is a key factor. ROP is an equilibrium process, and for a given monomer concentration, there exists a ceiling temperature (Tc) above which polymerization is thermodynamically unfavorable, and depolymerization dominates. Attempting polymerization above the Tc will result in no significant polymer formation.

Catalyst deactivation is another major cause of inhibition. Many catalysts used in ROP are sensitive to impurities. Protic impurities can protonate and deactivate anionic or coordinating initiators. Other substances can act as poisons for metallic catalysts by coordinating too strongly to the metal center and blocking the active site for monomer insertion.

Furthermore, certain monomers with bulky substituents may exhibit low polymerizability due to steric hindrance, which raises the enthalpy of the polymer and thus lowers the ceiling temperature. rsc.org In free-radical polymerizations, inhibitors are substances that react with and deactivate the initiating or propagating radicals, effectively terminating the chain reaction. nih.gov While less common for this compound, if radical pathways were employed, inhibitors like stable radicals (e.g., TEMPO) or certain phenolic compounds would prevent polymerization. nih.gov

Reduction Reactions of this compound and its Derivatives

The reduction of the thioester carbonyl in this compound provides a route to thiepane-based alcohols and diols. The stereochemical outcome of these reductions, particularly in substituted derivatives, is of significant synthetic interest.

The reduction of substituted this compound derivatives, especially those bearing existing stereocenters, can lead to the formation of polyhydroxylated products with varying degrees of diastereoselectivity. For instance, the reduction of a this compound derivative with a hydroxyl group at the C4 position would yield a 1,4-diol. The stereochemistry of the newly formed hydroxyl group relative to the existing one is determined by the reducing agent and the reaction conditions.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) may provide a mixture of diastereomers. However, by employing specific reagents, high diastereoselectivity can be achieved. Chelation-controlled reductions are particularly effective when a neighboring group (like a hydroxyl or protected amine) can coordinate with the reducing agent's metal center. This coordination locks the conformation of the ring and directs the hydride delivery from a specific face of the carbonyl. Reagents such as zinc borohydride (B1222165) (Zn(BH₄)₂) are well-known for promoting such chelation-controlled reductions, often leading to syn-diols.

Conversely, bulky reducing agents that hinder chelation, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor hydride attack from the sterically least hindered face, often yielding the anti-diol product.

Below is a representative table illustrating the effect of different reducing agents on the diastereoselective reduction of a hypothetical 4-hydroxy-2-thiepanone.

| Reducing Agent | Predominant Mechanism | Typical Diastereomeric Ratio (syn:anti) |

| LiAlH₄ | Mixed | ~ 60:40 |

| Zn(BH₄)₂ | Chelation Control | > 95:5 |

| L-Selectride® | Steric Hindrance Control | < 10:90 |

Note: The values in this table are illustrative and represent typical selectivities observed in the reduction of similar β-hydroxy ketones/esters.

The stereochemical outcome of the reduction of α-chiral cyclic carbonyl compounds can be rationalized using established mechanistic models. The two most prominent models are the Felkin-Anh model for non-chelation-controlled reactions and the Cram-chelation model for reactions involving a coordinating group.

The Felkin-Anh model predicts that the largest substituent (L) on the adjacent stereocenter will orient itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face opposite the large group.

In contrast, the Cram-chelation model applies when an α-substituent contains a Lewis basic heteroatom (e.g., an oxygen in a hydroxyl or alkoxy group) and a suitable metal-containing reducing agent is used. The metal ion chelates with both the carbonyl oxygen and the heteroatom of the substituent, forming a rigid five- or six-membered ring. This conformational lock forces the hydride to attack from the less hindered face of this chelated intermediate, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model.

Condensation Reactions and Subsequent Heterocycle Formation

The carbonyl group and the adjacent α-methylene protons of this compound allow it to participate in various condensation reactions, serving as a building block for the synthesis of fused heterocyclic systems.

The formation of a pyrimidine (B1678525) ring fused to the thiepane (B16028) skeleton can be achieved through reactions with urea (B33335) or its derivatives. A plausible synthetic route involves the condensation of this compound with urea or thiourea in the presence of an acid or base catalyst. This reaction would likely proceed via an initial condensation to form an N-acylurea intermediate, which then undergoes intramolecular cyclization and dehydration to yield a thiepano[2,3-d]pyrimidine derivative. While direct examples starting from this compound are not abundant in the literature, the synthesis of the closely related thieno[2,3-d]pyrimidines often starts from a 2-aminothiophene-3-carboxylate, which is then cyclized with urea. ijacskros.com This suggests that functionalized this compound derivatives could be key intermediates for similar annulation strategies.

The reactivity of this compound opens avenues to other important heterocyclic systems.

Gewald Reaction: The α-methylene group adjacent to the thioester carbonyl makes this compound a suitable ketone component for the Gewald reaction. wikipedia.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base (e.g., morpholine (B109124) or triethylamine). wikipedia.orgiau.ir Applying this to this compound would lead to the formation of a highly substituted 2-aminothiophene ring fused to the thiepane core, resulting in a tetrahydrothieno[2,3-b]thiepine system. These 2-aminothiophene products are versatile intermediates for further transformations, including the synthesis of fused thieno[2,3-d]pyrimidines. rsc.orgscielo.br

Pyrazole Formation: Condensation of this compound with hydrazine (B178648) or substituted hydrazines can yield pyrazole-fused heterocycles. researchgate.netresearchgate.net The reaction typically proceeds under acidic or basic conditions, where the hydrazine initially forms a hydrazone intermediate with the carbonyl group. libretexts.org Subsequent intramolecular cyclization, involving the attack of the terminal nitrogen of the hydrazine onto the α-carbon, followed by elimination of water and aromatization, would lead to a thiepano[3,2-c]pyrazole derivative. The specific regioisomer formed would depend on the reaction conditions and the substitution pattern of the hydrazine.

The following table summarizes these potential condensation pathways.

| Reagent(s) | Reaction Type | Resulting Heterocyclic System |

| Urea / Thiourea | Cyclocondensation | Thiepano[2,3-d]pyrimidine |

| α-Cyanoester + Sulfur | Gewald Reaction | Tetrahydrothieno[2,3-b]thiepine |

| Hydrazine / Substituted Hydrazines | Cyclocondensation | Thiepano[3,2-c]pyrazole |

Cycloaddition Reactions Involving this compound Derivatives

The exploration of this compound and its derivatives in cycloaddition reactions is an area with specific focus, particularly concerning intramolecular pathways that lead to the formation of the thiolactone ring. While traditional intermolecular cycloadditions featuring the this compound core as a reactant are not extensively documented, the synthesis of substituted thiepanones via radical-mediated cyclizations provides insight into the formation of this heterocyclic system.

The primary route to forming substituted thiolactone rings, including the seven-membered thiepanone system, involves intramolecular radical cyclizations. These reactions, often termed acyl thiol-ene (ATE) or acyl thiol-yne (ATY) cyclizations, serve as a powerful method for constructing the this compound core from unsaturated thiocarboxylic acid derivatives under mild conditions. This approach is characterized by its high efficiency, rapid kinetics, and excellent regiocontrol.

The mechanism involves the generation of an acyl-thiyl radical which then cyclizes onto a tethered alkene or alkyne. The regioselectivity of this cyclization is a key aspect, with a preference for the exo-trig pathway. For instance, the cyclization of S-(pent-4-enoyl) ethanethioate under radical-inducing conditions would be expected to proceed via a 7-exo-trig pathway to form a this compound derivative. The process is valued for its compatibility with a wide range of functional groups and its ability to create complex bicyclic systems.

In contrast to the well-documented intramolecular pathways, the participation of this compound or its derivatives as dienophiles or dipolarophiles in intermolecular cycloaddition reactions is not a prominent feature in the available scientific literature. The inherent stability of the thiolactone ring and the potential for competing reactions at the carbonyl group or adjacent positions may limit its utility in traditional cycloaddition methodologies.

Examples of Thiolactone Synthesis via Intramolecular Cyclization

| Starting Material | Reaction Type | Key Conditions | Product Type | Yield |

|---|---|---|---|---|

| Unsaturated Thioacid | Acyl Thiol-Ene (ATE) | Photoinitiator, UV light | Saturated Thiolactone | Good to Excellent |

| Unsaturated Thioacid | Acyl Thiol-Yne (ATY) | Radical Initiator (AIBN) | Unsaturated Thiolactone | Good |

| Peptide with Thioacid and Alkene | Photochemical Acyl Thiol-Ene | DPAP, UV light, H₂O/MeCN | Peptide Thiolactone | Moderate to Good |

While direct cycloadditions using this compound are not well-documented, several challenges can be anticipated based on the structure and reactivity of the thiolactone functional group. A primary challenge is the relatively low reactivity of the endocyclic double bond in potential unsaturated this compound derivatives, which would be necessary for participation in reactions like the Diels-Alder cycloaddition. The electron-withdrawing nature of the adjacent carbonyl group can deactivate the double bond towards reaction with electron-poor dienes.

Another significant challenge is the potential for side reactions. The thiolactone ring can be susceptible to nucleophilic attack and ring-opening, which could compete with the desired cycloaddition pathway, especially under harsh reaction conditions. Furthermore, the conformational flexibility of the seven-membered ring may present steric hindrances that impede the approach of a reaction partner to form the transition state for cycloaddition.

Strategies to overcome these challenges would likely involve the strategic placement of activating groups on the this compound ring to enhance the reactivity of a potential internal or exocyclic double bond. For instance, the introduction of electron-withdrawing groups on the dienophile (the this compound derivative) could facilitate reactions with electron-rich dienes. The use of catalysis, such as Lewis acids, could also play a crucial role in activating the this compound derivative and promoting the desired cycloaddition pathway while minimizing side reactions. Additionally, designing substrates for intramolecular cycloadditions can be a highly effective strategy, as the proximity of the reacting partners often overcomes unfavorable kinetics and steric hindrance.

Ring Enlargement Reactions in this compound Chemistry

Ring enlargement reactions offer a powerful synthetic strategy for accessing larger ring systems from more readily available smaller rings. For this compound, such transformations could provide a route to medium- and large-ring thiolactones, which are of interest in various fields of chemistry. While specific examples starting from this compound are not extensively reported, established ring expansion methodologies for cyclic ketones and lactams can be considered as potentially applicable.

One promising, though less direct, approach is the ring expansion of lactams to thiolactones. This has been demonstrated as a viable method for creating macrocyclic thiolactones and could theoretically be adapted to synthesize larger rings from a thiepanone precursor through a multi-step sequence. This strategy involves a side-chain insertion followed by a rearrangement. rsc.org

More direct, albeit hypothetical for this compound itself, are classic ring expansion reactions like the Tiffeneau-Demjanov and Dowd-Beckwith reactions, which are well-established for carbocyclic ketones.

The Tiffeneau-Demjanov rearrangement typically involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a carbocation that undergoes rearrangement to form a ring-expanded ketone. wikipedia.org Applying this to this compound would necessitate its conversion to the corresponding 2-(aminomethyl)-2-hydroxythiepane. Subsequent treatment with nitrous acid could, in principle, lead to an eight-membered thiolactone. The migratory aptitude of the adjacent carbon atoms would influence the regioselectivity of the expansion. wikipedia.org

The Dowd-Beckwith ring-expansion is a radical-mediated process that expands a cyclic β-keto ester by up to four carbons. wikipedia.org This reaction involves the formation of an alkyl radical tethered to the α-position of the carbonyl group, which then attacks the carbonyl carbon. The resulting bicyclic ketyl intermediate rearranges to a ring-expanded product. wikipedia.org To apply this to this compound, it would first need to be converted to an α-(haloalkyl) derivative. This method offers the potential for significant ring enlargement in a single synthetic operation. nih.gov

The successful application of these methods to this compound would depend on the compatibility of the thiolactone functionality with the reaction conditions. The sulfur atom and the ester linkage might influence the stability of intermediates and the course of the rearrangement. Further research is needed to explore the viability of these ring enlargement strategies in the context of this compound chemistry.

Mechanistic and Theoretical Investigations of 2 Thiepanone Systems

Conformational Analysis of 2-Thiepanone and Related Thiepanes

The seven-membered ring of this compound, also known as ε-thiocaprolactone, and related thiepane (B16028) structures exhibit significant conformational flexibility. Understanding the preferred conformations is crucial for elucidating their reactivity and properties. Studies have employed a combination of experimental techniques and computational methods to investigate the conformational landscape of these heterocyclic systems.

For substituted thiepanes, such as di-tert-butyl-hydroxy-thiepanone, X-ray crystallography has revealed specific conformations in the solid state. For instance, the anti-diol derivative of 4,7-di-tert-butyl-2-hydroxy-2-methylthiepan-3-one adopts a chair-like puckered ring with pseudo-equatorial hydroxy groups. bris.ac.uk This structural insight provides a basis for understanding the stereoselectivity of reduction reactions. bris.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic ¹H NMR, in conjunction with molecular mechanics calculations, has been instrumental in studying the conformational structures of thiepane derivatives in solution. vdoc.pub These studies have quantified the energy differences between different conformers, such as axial and equatorial forms, providing a deeper understanding of their dynamic behavior. vdoc.pub For example, in certain substituted thiepanes, the axial conformer has been shown to be more stable than the equatorial conformer. vdoc.pub

The conformational preferences of these seven-membered rings are influenced by a variety of factors, including steric interactions between substituents, torsional strain, and transannular interactions. The interplay of these factors determines the equilibrium between different chair, boat, and twist-boat conformations.

Quantum Chemical Studies

Quantum chemical studies provide a powerful theoretical framework for understanding the electronic structure, reactivity, and reaction mechanisms of this compound and related compounds at the molecular level. chemrevlett.comrsc.orgchemrxiv.org These computational methods offer insights that complement experimental findings.

Computational Modeling of Reaction Energetics and Mechanisms (e.g., ROP)

Density Functional Theory (DFT) has been widely used to model the energetics and mechanisms of reactions involving this compound, with a particular focus on Ring-Opening Polymerization (ROP). mdpi.com Computational modeling plays a critical role in understanding the intricate mechanisms of ROP, which can proceed through various pathways depending on the catalyst and reaction conditions. mdpi.compolimi.it

Theoretical studies have been instrumental in elucidating the mechanisms of organocatalytic ROP of cyclic esters, which share similarities with the polymerization of thiolactones. mdpi.com These studies have detailed the role of proton exchange and hydrogen bonding in facilitating the polymerization process. mdpi.com By calculating the energy profiles of different proposed mechanisms, researchers can identify the most favorable reaction pathways. mdpi.com For example, computational models have been used to compare the energetics of concerted and stepwise mechanisms in the ROP of lactones, providing a basis for understanding how catalyst structure influences the reaction pathway.

Furthermore, computational approaches have been developed to predict the enthalpy of ring-opening polymerization (ΔHROP), a key thermodynamic parameter that governs polymerizability. nih.gov These models, which can combine simulation data with experimental results through machine learning, offer a rapid and accurate means of screening potential monomers for recyclable polymers. nih.govnasa.gov The accuracy of these predictions is approaching the benchmark of chemical accuracy, making them a valuable tool in materials design. nih.gov

Molecular Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the distribution of electron density on the surface of a molecule, providing a powerful tool for predicting reactivity. researchgate.netresearchgate.netwolfram.com The MEP map highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). youtube.comyoutube.com

For this compound, the MEP would show a region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. This region represents a likely site for electrophilic attack. Conversely, the carbonyl carbon atom would exhibit a region of positive electrostatic potential, making it susceptible to nucleophilic attack. The sulfur atom, with its lone pairs, would also influence the electrostatic potential distribution.

MEP maps are widely used to understand and predict the nature of intermolecular interactions, such as those between a monomer and a catalyst or a ligand and a protein. researchgate.net By identifying the most electron-rich and electron-poor sites, MEP analysis can provide qualitative predictions about the initial steps of a chemical reaction, including the likely sites of coordination for a catalyst during ROP. The color-coded visualization helps in understanding how charge is distributed within the molecule and how this distribution influences its chemical behavior. youtube.com

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

A variety of advanced spectroscopic techniques are indispensable for the detailed structural and mechanistic investigation of this compound and its derivatives. solubilityofthings.comunimelb.edu.au These methods provide crucial information at the atomic and molecular level. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are fundamental for determining the connectivity and stereochemistry of these molecules. utoronto.cajeolusa.com For instance, the chemical shifts in ¹³C NMR spectra can distinguish between different diols formed from the reduction of hydroxy thiepanones. bris.ac.uk Dynamic NMR spectroscopy is particularly powerful for studying the conformational equilibria in flexible seven-membered rings. vdoc.pub

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the elemental composition of novel compounds. jeolusa.com When coupled with other techniques, such as tandem mass spectrometry (MS/MS), it can provide valuable information about the structure of unknown compounds through the analysis of their fragmentation patterns. solubilityofthings.com

Infrared (IR) Spectroscopy: IR spectroscopy is a key technique for identifying the functional groups present in a molecule. numberanalytics.com In the context of this compound, the characteristic carbonyl (C=O) stretching frequency in the IR spectrum is a crucial diagnostic tool. vdoc.pub

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. vdoc.pub This technique has been used to determine the solid-state conformation of substituted thiepanes. bris.ac.uk

The combination of these spectroscopic methods, often referred to as hyphenated techniques, allows for a comprehensive analysis of the structure, dynamics, and reactivity of this compound systems. solubilityofthings.com

Applications in Advanced Material Synthesis

Poly(2-thiepanone) and Related Polythioester Copolymers

The development of biodegradable and functional polymers is a significant goal in materials science. Polythioesters, derived from monomers like this compound, are of particular interest due to their potential for controlled degradation and unique material properties.

Synthesis of Homopolymers of this compound

The primary method for synthesizing poly(this compound) is through ring-opening polymerization (ROP). This technique allows for the creation of well-defined polymers with controlled molecular weights and narrow polydispersity. In ROP, the cyclic this compound monomer is opened at the thioester bond to form a linear polymer chain.

Various catalytic systems can initiate the ROP of this compound. Anionic organocatalysts are particularly effective, enabling polymerization to proceed under controlled conditions. For instance, the polymerization can be carried out in a flow reactor, which allows for continuous processing and can lead to significantly faster reaction rates compared to traditional batch methods. The use of catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene has been demonstrated for the ROP of related cyclic monomers, highlighting a potential pathway for this compound polymerization. The resulting poly(this compound) is a polythioester, a class of polymers known for their degradability.

Table 1: Illustrative Conditions for Ring-Opening Polymerization (ROP) of Thiolactones| Monomer Type | Catalyst/Initiator System | Key Features | Potential Outcome for this compound |

|---|---|---|---|

| Thiolactones/Lactones | Anionic Organocatalysts (e.g., phosphazene bases) | Controlled polymerization, suitable for flow chemistry. researchgate.net | Formation of high molecular weight poly(this compound) with narrow dispersity. |

| Thiolactones | Cationic Catalysts (e.g., CF₃SO₃H) | Can induce polymerization but may involve side reactions. researchgate.net | Potential for polymerization but with less control over polymer structure. |

| Lactide (Ester) | Fe(OAc)₂ with Amide Adjuncts | Metal-based catalysis under mild conditions. frontiersin.org | Feasibility would depend on the selective opening of the thioester bond. |

| Cyclic Monomers | Biocatalysts (e.g., clays) | Ecocatalysis approach for polymerization. mdpi.com | A "green" synthetic route to poly(this compound). |

Development of Block and Random Copolymers Incorporating this compound Units

The versatility of ROP extends to the synthesis of copolymers, where this compound can be combined with other cyclic monomers to tailor material properties. nih.govresearchgate.net

Block Copolymers: These polymers consist of long sequences, or "blocks," of different monomer units. They can be synthesized by the sequential addition of different monomers to a living polymerization reaction. nih.govrsc.org For example, after polymerizing a first monomer to create a living polymer chain, this compound can be introduced into the reactor. The living chain ends then initiate the polymerization of this compound, adding a distinct poly(this compound) block to the original polymer. This method allows for the creation of materials that combine the properties of different polymer types, such as forming self-assembling nanostructures like micelles or vesicles in selective solvents. nih.gov

Random Copolymers: In a random copolymer, the different monomer units are distributed randomly along the polymer chain. mdpi.com These are typically produced by polymerizing a mixture of monomers simultaneously. A random copolymer of this compound and another monomer, such as an epoxide or another lactone, would exhibit properties that are an average of the constituent homopolymers. For instance, copolymerizing this compound with a more flexible monomer could lower the glass transition temperature of the resulting material. researchgate.netodu.edu The synthesis of random copolymers of propylene (B89431) with ethylene (B1197577) or butene is a common industrial practice to modify properties like impact strength and clarity. rsc.org

Role of this compound as an Intermediate in Complex Organic Synthesis

Beyond polymer science, the thiepane (B16028) framework is a recurring motif in complex molecules and serves as a valuable precursor for constructing larger, more intricate structures. researchgate.netsciendo.com

Utility in Natural Product Synthesis

The thiepane ring is a structural component found in some natural products. researchgate.net Synthetic strategies toward these molecules often involve the construction of the seven-membered thiepane ring as a key step. While direct use of this compound as a starting material in a completed total synthesis is not widely documented, its derivatives and the broader class of thiepanes are crucial intermediates. researchgate.netcore.ac.uk For example, polyhydroxylated thiepanes, which can be seen as derivatives of this compound, have been synthesized from precursors like D-(-)-quinic acid and evaluated for their biological activity, such as glycosidase inhibition. core.ac.uk The synthesis of such complex thiepanes often relies on foundational reactions like cyclizations and ring expansions, where the principles governing thiepane chemistry are paramount. sciendo.com

Enabling Novel Synthetic Strategies for Macrocycles and Heterocycles

This compound and its derivatives are valuable intermediates for synthesizing macrocycles and other heterocyclic systems. nih.govbeilstein-journals.org The thioester functionality can be manipulated to either expand the ring or to be cleaved in the formation of a larger cyclic structure.

One key strategy involves the ring opening of the thiepane system. Research on a related cyclic thioenone has shown that the seven-membered ring can undergo an S_N2 ring-opening reaction. In this process, a nucleophile attacks a carbon atom adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond. This reaction pathway can be exploited to attach the thiepane unit to other molecules or to serve as a key step in a macrocyclization sequence, where the ring is opened and then re-closed to form a much larger ring. Such strategies are central to creating macrocyclic peptides and other complex architectures that are of interest in drug discovery. beilstein-journals.org

Furthermore, the ketone functionality in this compound can be transformed into other groups, such as an oxime, which can then be used in reactions like the Beckmann rearrangement to expand the ring and form larger nitrogen-containing heterocycles. nih.gov This highlights the utility of the thiepanone core as a scaffold for generating diverse and complex molecular frameworks.

Table 2: Synthetic Strategies Involving the Thiepane Ring| Strategy | Starting Material Class | Transformation | Product Class | Application |

|---|---|---|---|---|

| Ring-Opening | Thiepanone derivative | Nucleophilic S_N2 cleavage of C-S bond | Linear thioether | Intermediate for macrocyclization |

| Ring Expansion | Thiepanone | Oxime formation followed by Beckmann rearrangement | Lactam (Azacyclooctanone) | Synthesis of larger heterocycles. nih.gov |

| Intramolecular Cyclization | Acyclic bis-epoxides | Nucleophilic attack followed by 7-endo cyclization | Polyhydroxythiepanes | Synthesis of thiosugar natural product analogues. core.ac.uk |

| Macrocyclization | Di-functionalized acyclic precursors | Ring-closing metathesis (RCM) | Hybrid macrocycles | Creation of complex host-guest systems and aza-polycycles. |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-Thiepanone Transformations

The synthesis and transformation of this compound heavily rely on the efficiency and selectivity of catalytic systems. Researchers are actively exploring new catalysts to control polymerization processes and enable novel chemical reactions.

Exploration of Cooperative Catalysis Principles

Cooperative catalysis, where two or more catalysts work in concert to achieve a chemical transformation, has emerged as a powerful strategy. In the context of this compound, this approach is being investigated to enhance the ring-opening polymerization (ROP) process. For instance, dual-catalyst systems, such as those combining a Lewis acid with an organic base, have shown promise in the ROP of lactones. rsc.org The Lewis acid activates the monomer, while the base activates the initiator, leading to a synergistic catalytic effect. rsc.org

One notable example involves the use of isothioureas (ITUs) coupled with magnesium halides (MgX2) to promote the ROP of various lactones. rsc.org This system demonstrates how a cooperative mechanism can lead to high conversion rates and well-defined polymers with predictable molecular weights and narrow polydispersity indices. rsc.org While this specific system was studied with other lactones, the principles are transferable to this compound polymerization.

Another area of exploration is the use of chiral spiro phosphoric acids (SPAs) in combination with dirhodium(II) carboxylates. pku.edu.cnrsc.org This cooperative system has been successfully applied to highly enantioselective S–H bond insertion reactions, providing an efficient route to chiral sulfur-containing compounds. pku.edu.cnrsc.org DFT calculations have suggested that the SPA acts as a chiral proton shuttle, significantly lowering the activation barrier of the reaction. pku.edu.cnrsc.org The insights gained from these studies can inform the design of new catalytic systems for stereocontrolled transformations of this compound.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly influencing the design of catalytic processes for polymer production. polymerexpert.fradvancedsciencenews.com The goal is to develop more sustainable technologies by, for example, using renewable resources, preventing waste, and designing for degradation. acs.orggctlc.org

In the context of this compound, research is focused on developing catalytic systems that are environmentally benign and efficient. Organocatalysts, such as (thio)urea and amine-based systems, are particularly attractive as they can be derived from readily available starting materials and often exhibit lower toxicity compared to their metal-based counterparts. rsc.org The use of organocatalysts in the ROP of thionolactones has been shown to facilitate the synthesis of polythionoesters with controlled properties. rsc.org

Furthermore, the development of polymerization processes that can be conducted in bulk or in green solvents minimizes the use of hazardous substances. The atom economy of polymerization reactions, which maximizes the incorporation of all materials used in the process into the final product, is a key consideration in green chemistry. acs.org Ring-opening polymerization is inherently atom-economical.

Advanced Polymer Architectures and Functional Materials from this compound Monomers

The unique properties of the thioester linkage in poly(this compound) make it an attractive building block for advanced polymer architectures and functional materials. numberanalytics.comugent.benumberanalytics.comnih.gov

The development of living polymerization techniques has enabled the synthesis of polymers with controlled molecular weight, architecture, and functionality. numberanalytics.com These methods are crucial for creating complex polymer structures such as block copolymers, graft polymers, and star polymers. numberanalytics.comnumberanalytics.com For example, block copolymers containing poly(this compound) segments can be designed to self-assemble into nanostructures with specific morphologies, which is useful for applications in nanotechnology and materials science. numberanalytics.com

The ability to introduce functional groups into the polymer structure is another key area of research. researchgate.net Functional monomers can be copolymerized with this compound to impart specific properties to the resulting material, such as biocompatibility or responsiveness to external stimuli. numberanalytics.comresearchgate.net This opens up possibilities for applications in biomedical devices, such as polymer scaffolds for tissue engineering and implantable devices. numberanalytics.comnumberanalytics.com

The synthesis of well-defined block copolymers, which is important for creating nanoparticles and functional bioactive polymers, can be challenging under traditional batch conditions. google.com Flow reactors offer a promising alternative, enabling the continuous processing of chemical reactants and better control over the polymerization process. google.comgoogle.com This technology has been explored for the ROP of various cyclic monomers, including this compound, using organocatalysts like urea (B33335) or thiourea (B124793) anions. google.comgoogleapis.com

Mechanistic Elucidation of Unexplored Reactions and Side Pathways

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new transformations. In the chemistry of this compound, there is still much to be learned about the intricate details of its reactions.

For instance, while the general mechanism of ROP is understood, the specific roles of different catalysts and the potential for side reactions are areas of active investigation. mdpi.com DFT (Density Functional Theory) modeling is a powerful tool for visualizing reaction pathways and understanding the energetics of intermediates and transition states. mdpi.com Such computational studies can provide valuable insights into the mechanism of this compound polymerization and help in the design of more efficient catalysts. mdpi.com

The study of side reactions is also crucial. For example, in the oxidation of polymers derived from thionolactones, it has been observed that some thionoester moieties can be converted to disulfide and sulfone groups. rsc.org Understanding these side pathways is important for controlling the final properties of the material.

Furthermore, exploring the reactivity of the thioester group in the polymer backbone can lead to the discovery of new post-polymerization modification strategies. This could enable the introduction of a wide range of functionalities, further expanding the scope of applications for this compound-based polymers.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Thiepanone, and how do reaction conditions influence yield and purity?

- Methodological Answer: Common synthetic routes include thioesterification of 7-membered lactones or oxidative cyclization of thiol-containing precursors. Yield optimization requires systematic variation of catalysts (e.g., Lewis acids like BF₃·Et₂O), temperature (40–80°C), and solvent polarity (aprotic solvents like THF). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products. Analytical validation using NMR (¹H/¹³C) and GC-MS ensures reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer: Key techniques include:

- ¹H NMR : Look for thiocarbonyl proton signals at δ 2.8–3.2 ppm and ring protons at δ 1.5–2.5 ppm.

- IR Spectroscopy : C=S stretching vibrations (~1,050–1,150 cm⁻¹) confirm the thione group.

- Mass Spectrometry : Molecular ion peaks at m/z 130–132 (depending on isotopic composition) and fragmentation patterns validate structural integrity. Cross-referencing with computational simulations (e.g., DFT) enhances assignment accuracy .

Q. How does pH affect the stability of this compound in aqueous solutions, and what buffer systems are optimal for its preservation?

- Methodological Answer: this compound undergoes hydrolysis under acidic (pH < 3) or basic (pH > 9) conditions, forming thiocarboxylic acids. Stability studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm) show optimal preservation in neutral phosphate buffers (pH 6.5–7.5) at 4°C. Include kinetic assays to calculate degradation rate constants (pseudo-first-order kinetics) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity, and how can theoretical predictions be validated experimentally?

- Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict electrophilic/nucleophilic sites. Compare with Fukui indices for reactivity hotspots.

- MD Simulations : Model solvent interactions (e.g., solvation shells in DMSO) to predict solubility trends.

- Validation : Synthesize derivatives targeting predicted reactive sites (e.g., alkylation at sulfur) and compare experimental reaction outcomes (yield, byproducts) with computational data. Use X-ray crystallography for structural confirmation .

Q. How do solvent effects and temperature gradients influence the reaction kinetics of this compound in cyclization reactions?

- Methodological Answer: Conduct kinetic studies using:

- Stopped-Flow Spectroscopy : Monitor cyclization rates in solvents of varying polarity (e.g., toluene vs. DMF).

- Arrhenius Plots : Calculate activation energies (Eₐ) across temperatures (25–60°C). Polar aprotic solvents lower Eₐ by stabilizing transition states.

- Solvent-Parameter Correlation : Use Kamlet-Taft or Hansen parameters to quantify solvent effects on rate constants. Statistical tools like multivariate regression identify dominant solvent properties .

Q. What strategies resolve contradictions between theoretical predictions and experimental observations in this compound’s catalytic behavior?

- Methodological Answer: Address discrepancies through:

- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., instrument calibration).

- Alternative Hypotheses : Test competing mechanisms (e.g., radical vs. ionic pathways) using radical traps (TEMPO) or isotopic labeling.

- Multi-Technique Validation : Combine kinetics (UV-Vis), spectroscopy (EPR for radicals), and crystallography to triangulate mechanistic insights .

Methodological Best Practices

- Literature Review : Use SciFinder and Reaxys to compile reaction data, prioritizing peer-reviewed journals over patents. Cross-reference with IUPAC technical reports for nomenclature consistency .

- Data Contradictions : Apply statistical tests (e.g., ANOVA for batch variations) and replicate experiments under controlled conditions (humidity, inert atmosphere) to isolate variables .

- Ethical Reporting : Disclose all synthetic attempts (including failed routes) in supplementary materials to aid reproducibility. Adhere to ACS or RSC guidelines for data presentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.